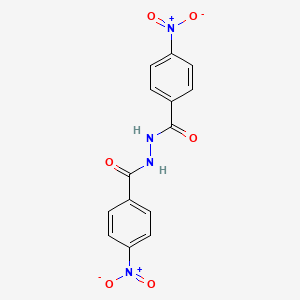

1,2-Bis(4-nitrobenzoyl)hydrazine

Description

Academic Context of Acylhydrazine Compounds

Acylhydrazine compounds, including their benzoyl derivatives, are recognized for their diverse chemical reactivity and functionality. They serve as crucial building blocks in organic synthesis, acting as precursors for the formation of a wide array of heterocyclic compounds. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) makes them exemplary candidates for studies in supramolecular chemistry, where they can self-assemble into intricate, ordered structures. nih.gov Furthermore, the ability of the hydrazide group to coordinate with metal ions has led to extensive research in the field of coordination chemistry, resulting in the development of novel metal-organic frameworks and complexes. at.ua

The academic interest in these compounds is also fueled by their potential applications in materials science and medicinal chemistry. ontosight.aimdpi.com The rigid backbone and potential for extensive hydrogen bonding in certain derivatives contribute to the development of thermally stable polymers and other advanced materials.

Significance of 1,2-Bis(4-nitrobenzoyl)hydrazine as a Representative Model Compound

Within the broad class of benzoylhydrazines, this compound (C₁₄H₁₀N₄O₆) stands out as a significant model compound for several areas of chemical research. ontosight.ai Its synthesis is straightforward, typically involving the reaction of 4-nitrobenzoyl chloride with 4-nitrobenzohydrazide (B182513). nih.govresearchgate.net

The symmetrical nature of the molecule, featuring two 4-nitrobenzoyl groups attached to a central hydrazine (B178648) core, provides a well-defined system for detailed structural analysis. The presence of nitro groups (-NO₂) and carbonyl groups (C=O) makes it a subject of interest in materials science and as a precursor for the synthesis of other organic compounds. ontosight.ai

The most well-documented significance of this compound lies in its utility for studying molecular conformation and intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov X-ray crystallography studies have provided precise data on its three-dimensional structure, revealing key details about its molecular geometry and how individual molecules interact within a crystal lattice. nih.govresearchgate.net

Detailed Research Findings:

The crystal structure of this compound has been determined to be monoclinic. nih.gov The molecule possesses a crystallographically imposed inversion symmetry at the midpoint of the N-N bond. nih.govresearchgate.net This symmetry means that only one half of the molecule is unique in the crystal's asymmetric unit.

The nitro and amide functional groups are not coplanar with the benzene (B151609) ring to which they are attached. Instead, they are twisted, with the dihedral angle between the nitro group and the benzene ring being approximately 14.6°, and the angle between the amide group and the benzene ring being about 31.1°. nih.govnih.gov This twisting is a result of steric and electronic effects within the molecule.

The detailed structural parameters obtained from these studies make this compound an excellent model for computational and theoretical chemistry, allowing researchers to test and refine models that predict molecular structure and intermolecular forces.

Below are interactive data tables summarizing the crystallographic data and hydrogen bond geometry for this compound.

Table 1: Crystallographic Data for this compound nih.govontosight.ai

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀N₄O₆ |

| Molecular Weight | 330.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.7947 (6) Å |

| b | 9.8750 (11) Å |

| c | 14.9094 (17) Å |

| β | 99.05 (3)° |

| Volume | 697.13 (14) ų |

| Z | 2 |

Table 2: Hydrogen Bond Geometry for this compound nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O1 | 0.86 | 2.12 | 2.881 (5) | 147 |

D = Donor atom; H = Hydrogen atom; A = Acceptor atom.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N'-(4-nitrobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWCBXOCFSQNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196015 | |

| Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-22-6 | |

| Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reaction Pathways

Established Synthetic Protocols for 1,2-Bis(4-nitrobenzoyl)hydrazine

The primary and most well-documented method for synthesizing this compound involves the condensation reaction between a hydrazine (B178648) source and a 4-nitrobenzoyl derivative. ontosight.ai This approach offers a direct route to the target molecule.

Optimized Condensation Reactions

A prevalent synthetic strategy is the reaction of 4-nitrobenzohydrazide (B182513) with 4-nitrobenzoyl chloride. nih.govresearchgate.net This method has been successfully employed to produce crystalline this compound. The reaction proceeds by nucleophilic acyl substitution, where the nitrogen atom of the hydrazide attacks the carbonyl carbon of the acid chloride.

Another established route involves the direct reaction of hydrazine hydrate (B1144303) with 4-nitrobenzoyl chloride. ontosight.ai This condensation reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. While effective, the concentration of hydrazine hydrate can significantly influence the reaction's outcome, with the potential for side reactions if not carefully controlled. uchile.cl

Influence of Solvent Systems and Reaction Parameters

The choice of solvent and reaction conditions plays a crucial role in the successful synthesis of this compound. In the reaction between 4-nitrobenzohydrazide and 4-nitrobenzoyl chloride, chloroform (B151607) has been utilized as the solvent at room temperature, leading to the formation of a solid product. nih.govresearchgate.net For the synthesis involving hydrazine hydrate, methanol (B129727) has been employed as the reaction medium. nih.gov

The polarity of the solvent can impact the reaction rate and the stability of intermediates. Studies on related condensation reactions have shown that apolar aprotic solvents can favor the formation of hemiaminal intermediates, while polar solvents may shift the equilibrium towards the final product. mdpi.com Temperature is another critical parameter, with many procedures carried out at room temperature or slightly elevated temperatures to ensure a sufficient reaction rate without promoting decomposition or side reactions. nih.govresearchgate.netnih.gov

Precursor Chemistry and Reactant Selection in Synthesis

The purity and reactivity of the starting materials are paramount to achieving a high yield and purity of the final product. The two key precursors in the most common synthetic routes are 4-nitrobenzohydrazide and 4-nitrobenzoyl chloride.

Synthesis of 4-Nitrobenzohydrazide

4-Nitrobenzohydrazide is a crucial intermediate in one of the primary synthetic pathways. nih.gov It is itself a derivative of benzohydrazide, characterized by a nitro group at the para position of the benzene (B151609) ring. nih.gov This precursor is commercially available and can be used as an internal standard in analytical methods. sigmaaldrich.com

Utilization of 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride serves as the acylating agent in the synthesis. sigmaaldrich.com It is a solid with a melting point of 71-74 °C. sigmaaldrich.com The synthesis of 4-nitrobenzoyl chloride can be achieved by reacting 4-nitrobenzoic acid with an acyl chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comgoogle.com Using thionyl chloride as both a reagent and a solvent can lead to a high-purity product with a yield exceeding 98%. google.com

Advanced Considerations in Synthetic Development

Table 1: Key Reactants and Products

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₁₄H₁₀N₄O₆ | Target Product |

| 4-Nitrobenzohydrazide | C₇H₇N₃O₃ | Precursor |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | Precursor/Reactant |

| Hydrazine hydrate | H₆N₂O | Reactant |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | Precursor to 4-nitrobenzoyl chloride |

| Phosphorus pentachloride | PCl₅ | Reagent for synthesis of 4-nitrobenzoyl chloride |

| Thionyl chloride | SOCl₂ | Reagent for synthesis of 4-nitrobenzoyl chloride |

Crystallographic Analysis and Advanced Molecular Structure Elucidation

Single Crystal X-ray Diffraction Studies

Detailed X-ray diffraction studies on a suitable single crystal of 1,2-Bis(4-nitrobenzoyl)hydrazine have yielded precise data regarding its crystal and molecular structure. nih.gov

The compound crystallizes in the monoclinic system. nih.gov The specific space group has been identified, providing a mathematical description of the symmetry of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀N₄O₆ |

| Formula Weight | 330.26 |

| Crystal System | Monoclinic |

| a (Å) | 4.7947 (6) |

| b (Å) | 9.8750 (11) |

| c (Å) | 14.9094 (17) |

| β (°) | 99.05 (3) |

| Volume (ų) | 697.13 (14) |

| Z | 2 |

| Source: nih.gov |

The asymmetric unit of the crystal contains one-half of the molecule. nih.gov This is a consequence of the molecule possessing a crystallographically imposed inversion symmetry, with the center of inversion located at the midpoint of the N-N bond of the hydrazine (B178648) moiety. nih.govresearchgate.net

The nitro group is twisted relative to the benzene (B151609) ring. nih.govresearchgate.net The dihedral angle between the plane of the nitro group and the plane of the benzene ring is reported to be 14.6 (5)°. nih.govnih.govresearchgate.net

Similarly, the amide group is also twisted with respect to the benzene ring. nih.govresearchgate.net The dihedral angle between the amide group and the benzene ring is 31.1 (5)°. nih.govnih.govresearchgate.net

Molecular Conformation and Torsional Angle Analysis

Refinement Procedures and Data Interpretation in X-ray Crystallography

The refinement of the crystal structure was performed using the SHELXTL program. nih.gov Hydrogen atoms were placed in geometrically idealized positions and were constrained to ride on their parent atoms. nih.govresearchgate.net The final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported as R[F² > 2σ(F²)] = 0.070. nih.gov The data indicates that the molecules in the crystal structure are linked by N-H···O hydrogen bonds between the imino and carbonyl groups. nih.govnih.gov

Hydrogen Atom Treatment and Positional Refinement

In the crystallographic study of this compound, the molecule was found to crystallize with one half-molecule in the asymmetric unit, indicating that the midpoint of the N-N bond lies on a crystallographic inversion center. nih.govnih.gov This inherent symmetry simplifies the structural model.

A crucial aspect of refining a crystal structure is the accurate placement of hydrogen atoms. Due to their low scattering power for X-rays, hydrogen atoms are often difficult to locate directly from the experimental data. In the analysis of this compound, the hydrogen atoms were not located from the difference Fourier map but were instead placed in geometrically idealized positions. nih.govresearchgate.net This is a common and accepted practice in crystallography when direct observation is not feasible.

These hydrogen atoms were then treated using a "riding model" during the refinement process. nih.govresearchgate.net In this model, the hydrogen atoms are constrained to ride on their parent carbon or nitrogen atoms. nih.govresearchgate.net This means their positions are geometrically dependent on the position of the heavier atom to which they are bonded. The C-H bond distances were fixed at 0.93 Å, and the N-H bond distance was set to 0.86 Å. nih.govresearchgate.net

Furthermore, the isotropic displacement parameters (U_iso_) for the hydrogen atoms were not refined independently but were constrained relative to the equivalent isotropic displacement parameters (U_eq_) of their parent atoms. Specifically, the relationship U_iso_(H) = 1.2 U_eq_(C,N) was applied. nih.govresearchgate.net This constraint implies that the thermal motion of a hydrogen atom is assumed to be 20% greater than that of the atom it is attached to, a physically reasonable assumption. The parameters for the hydrogen atoms were constrained during the refinement process. nih.govresearchgate.net

The final refinement of the crystal structure converged to a satisfactory agreement between the observed and calculated diffraction data. The refinement statistics provide a measure of the quality of the final model.

| Refinement Parameter | Value |

| R[F² > 2σ(F²)] | 0.070 |

| wR(F²) | 0.220 |

| S (Goodness-of-fit) | 1.10 |

| Number of reflections | 1364 |

| Number of parameters | 109 |

| Hydrogen-atom parameters | constrained |

Table 1: Key refinement statistics for this compound. nih.gov

Analysis of Electron Density Maps

The analysis of electron density maps is a cornerstone of crystallographic studies, providing a visual representation of the distribution of electrons within the crystal. In the case of this compound, the initial location of the non-hydrogen atoms was achieved using structure-invariant direct methods. nih.gov Following this, the secondary atoms were located from a difference Fourier map. nih.gov This map reveals the positions where the calculated electron density of the current model differs from the observed electron density, thus highlighting missing or misplaced atoms.

After the final refinement cycles, a residual electron density map is calculated. This map shows the remaining electron density in the crystal that is not accounted for by the final structural model. For this compound, the final difference Fourier map showed minimal residual electron density. nih.gov

| Residual Electron Density | Value (e Å⁻³) |

| Maximum (Δρ_max) | 0.13 |

| Minimum (Δρ_min_) | -0.15 |

Table 2: Residual electron density values for this compound. nih.gov

These very low values indicate that the refined model accurately accounts for the electron density within the crystal, leaving no significant unassigned peaks or troughs. nih.gov This provides strong evidence for the correctness of the determined structure. The absence of significant residual electron density confirms that all atoms have been correctly located and their displacement parameters have been appropriately modeled.

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Network Characterization

The predominant intermolecular force governing the self-assembly of 1,2-Bis(4-nitrobenzoyl)hydrazine is the hydrogen bond. These interactions are directional and specific, playing a crucial role in determining the final supramolecular architecture.

In the crystal structure of this compound, a distinct intermolecular hydrogen bond of the N—H···O type is observed. nih.gov This interaction occurs between the hydrogen atom of the imino group (N-H) of one molecule and the oxygen atom of a carbonyl group (C=O) of an adjacent molecule. nih.govnih.gov The geometric parameters of this hydrogen bond have been determined through X-ray crystallography, providing insight into its strength.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1A | O1 | 0.86 | 2.12 | 2.881 (5) | 147 |

Table 1: Hydrogen Bond Geometry in this compound nih.gov

The pattern of hydrogen bonds in a crystal structure can be systematically described using graph-set theory. researchgate.netnih.gov This approach identifies and classifies the motifs formed by hydrogen bonds. In the case of this compound, the N—H···O hydrogen bonds link the molecules into chains. nih.gov Due to the centrosymmetric nature of the molecule, each molecule donates two hydrogen bonds and accepts two hydrogen bonds. This results in the formation of a one-dimensional chain. The specific graph-set notation for this chain motif, formed by the repetition of a single type of hydrogen bond, can be described as C(7). The number in parentheses indicates the number of atoms in the ring formed by the hydrogen bond and the covalent bonds connecting the donor and acceptor atoms within the chain.

Principles of Directed Self-Assembly in the Solid State

The formation of the ordered crystalline structure of this compound is a prime example of directed self-assembly. rsc.orgyale.edursc.org This process is governed by the intrinsic chemical information encoded in the molecular structure. Key principles at play include:

Molecular Recognition: The specific and directional nature of the N—H···O hydrogen bond acts as a molecular recognition event, guiding the molecules to assemble in a predefined manner.

Cooperativity: The formation of one hydrogen bond can influence the formation of subsequent bonds, leading to a cooperative assembly process.

Thermodynamic Control: The final supramolecular architecture represents a thermodynamic minimum, where the system achieves the most stable arrangement of molecules by maximizing favorable intermolecular interactions.

Coordination Chemistry Potential of 1,2 Bis 4 Nitrobenzoyl Hydrazine

Overview of Hydrazine (B178648) and Hydrazone Derivatives as Polydentate Ligands

Hydrazine (H₂N-NH₂) and its organic derivatives, hydrazones, are fundamental building blocks in the development of polydentate ligands. These ligands are organic compounds that can bond to a central metal ion at multiple points, a characteristic that is highly valued in coordination chemistry. The ability of hydrazine to act as a bidentate bridging ligand, connecting two metal centers, has been demonstrated in various transition metal complexes. ajol.info

Hydrazones, which are formed by the reaction of hydrazines with aldehydes or ketones, possess a >C=N-NH- group and are known for their versatile coordination behavior. rsc.orgnih.gov They can act as monodentate, bidentate, or polydentate ligands, depending on the specific molecular structure and the presence of other donor atoms. rsc.orgnih.gov The coordination versatility of hydrazones allows for the synthesis of metal complexes with diverse geometries and properties. The imine group (-C=N-N=C-) in hydrazones is a key feature that contributes to their ability to form stable metal complexes and is also important for their biological activity. jptcp.com The chelation of metal ions by hydrazone derivatives often enhances their biological and pharmacological properties. rsc.orgnih.gov

The field of coordination chemistry has seen considerable research into hydrazone-based ligands due to their structural flexibility and chelating capabilities, which can lead to the formation of multinuclear complexes with interesting magnetic properties. cusat.ac.in The stability of the resulting metal complexes is often enhanced by the formation of five- or six-membered chelate rings with the metal ion.

Chelation Capabilities of Acylhydrazone Moieties

Acylhydrazones are a specific class of hydrazones that contain an acyl group (R-C=O) attached to a nitrogen atom. This structural feature provides an additional coordination site, the carbonyl oxygen, which significantly enhances their chelation capabilities. nih.gov The acylhydrazone moiety, with its -CO-NH-N= group, can effectively bind to metal ions through the carbonyl oxygen and the azomethine nitrogen atom, forming stable five-membered rings. nih.govmdpi.com

The chelation process can be influenced by the tautomerism that acylhydrazones can exhibit, specifically the keto-enol tautomerism. nih.gov This allows for different binding modes and can affect the properties of the resulting metal complexes. Upon complexation, the deprotonation of the amide (N-H) proton is a common occurrence, leading to a negatively charged ligand that can form even stronger bonds with the metal ion. This deprotonation is a key aspect of their coordination chemistry.

Aroylhydrazones, a subset of acylhydrazones that includes 1,2-Bis(4-nitrobenzoyl)hydrazine, are known to be effective tridentate iron chelators. nih.gov The ability of the acylhydrazone group to coordinate with metal ions is a critical factor in the design of compounds with specific biological activities, such as antiviral or anticancer properties, where the mechanism of action is often related to the chelation of metal ions essential for viral or enzymatic functions. nih.gov

Theoretical Considerations for Metal Ion Complexation

The molecular structure of this compound (C₁₄H₁₀N₄O₆) presents several potential sites for coordination with metal ions. ontosight.aiuni.luchemicalbook.com The key donor atoms are the two carbonyl oxygen atoms and the two nitrogen atoms of the central hydrazine link. The molecule possesses two acylhydrazone-like fragments, suggesting a variety of possible binding modes.

X-ray diffraction studies of the compound have revealed that the molecule has a crystallographically imposed inversion symmetry at the midpoint of the N-N bond. nih.gov In the solid state, molecules are linked by N-H···O hydrogen bonds between the imino and carbonyl groups. nih.gov

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for predicting the most favorable coordination sites and geometries. For similar hydrazone ligands, it has been shown that coordination often occurs in a tridentate fashion, involving the deprotonated phenolic oxygen, aldimine nitrogen, and carbonyl oxygen. jptcp.com Given the structure of this compound, it could potentially act as a tetradentate ligand, binding a single metal ion through both carbonyl oxygens and both amide nitrogens. Alternatively, it could function as a bridging ligand, coordinating to two separate metal ions.

Table 1: Potential Coordination Sites and Modes of this compound

| Donor Atom | Potential Binding Mode |

| Carbonyl Oxygen (O) | Monodentate, Bidentate (with N) |

| Amide Nitrogen (N) | Bidentate (with O), Bridging |

The presence of electron-withdrawing nitro (-NO₂) groups on the benzene (B151609) rings of this compound has a significant impact on its electronic properties and, consequently, its behavior as a ligand. These groups reduce the electron density across the entire molecule, including the primary donor atoms (carbonyl oxygen and amide nitrogen).

This decrease in electron density lowers the basicity of the donor atoms, making the ligand a weaker Lewis base. As a result, its ability to donate electron pairs to a metal cation is diminished, which may lead to the formation of less stable metal complexes compared to analogous ligands without such electron-withdrawing substituents.

However, the electron-withdrawing effect of the nitro groups can also increase the acidity of the N-H protons of the hydrazine moiety. This facilitates the deprotonation of the ligand upon complexation, which can favor certain coordination modes and contribute to the stability of the resulting metal complex. It has been noted in other hydrazone derivatives that a meta-positioned electron-withdrawing group like -NO₂ can lead to high potency in urease inhibition, highlighting the significant electronic influence of such substituents. jptcp.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

The electronic structure of 1,2-Bis(4-nitrobenzoyl)hydrazine is significantly influenced by its constituent functional groups. The presence of two 4-nitrobenzoyl moieties attached to a central hydrazine (B178648) linker creates a complex electronic environment. The nitro groups (-NO₂) are strong electron-withdrawing groups, which substantially impact the electron density distribution across the benzene (B151609) rings and the entire molecule. This electron-withdrawing nature, coupled with the carbonyl groups of the benzoyl portion, modulates the reactivity and electronic properties of the compound. uni-muenchen.de

Studies on similar nitro-substituted aromatic compounds show that the nitro group significantly lowers the energy of the molecular orbitals. In para-substituted nitrobenzene (B124822) derivatives, the electronic properties are highly dependent on the nature of the substituent in the para position and the torsional angle of the nitro group relative to the benzene ring. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. For molecules containing nitroaromatic and amide functionalities, the HOMO is typically associated with the π-electrons of the aromatic ring and the lone pairs of the hydrazine nitrogen atoms. The LUMO, conversely, is often localized on the electron-deficient nitrobenzoyl fragments, particularly the nitro groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. In related hydrazine derivatives, the HOMO-LUMO gap can be influenced by the nature of the substituents. researchgate.net For instance, in other bis-amide compounds, the HOMO-LUMO energy gap has been determined to be around 5.5 eV, providing a reference for the expected range for this compound. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (by analogy)

| Orbital | Predicted Localization | Contribution to Reactivity |

| HOMO | Benzene rings, Hydrazine N-H bonds | Nucleophilic and electron-donating character |

| LUMO | Nitro groups, Carbonyl groups | Electrophilic and electron-accepting character |

| HOMO-LUMO Gap | ~5.5 eV (estimated) | Indicator of chemical stability |

Conformational Landscape Exploration

Crystallographic studies have revealed that in the solid state, this compound adopts a centrosymmetric conformation, with the midpoint of the N-N bond located on an inversion center. rsc.orgresearchgate.netnih.govnih.govresearchgate.net This implies a specific, ordered arrangement in the crystal lattice. The nitro and amide groups are twisted with respect to the benzene ring, with reported dihedral angles of approximately 14.6° and 31.1°, respectively. rsc.orgresearchgate.netnih.govnih.gov

Computational studies on similar 1,2-diacylhydrazines suggest that the conformational landscape can be complex, with several stable or metastable conformers existing in solution or the gas phase. The relative energies of these conformers are determined by a delicate balance of steric hindrance and electronic effects. The planarity of the molecule can be influenced by the formation of intramolecular hydrogen bonds, which is a common feature in related structures.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which aids in the characterization and identification of the compound.

Infrared (IR) Spectroscopy : The predicted IR spectrum of this compound would exhibit characteristic absorption bands. Strong stretching vibrations for the C=O (carbonyl) groups are expected in the region of 1650-1700 cm⁻¹. The N-H stretching of the amide groups would likely appear as a distinct band around 3200-3300 cm⁻¹. The nitro group (NO₂) has characteristic symmetric and asymmetric stretching frequencies, typically found near 1350 cm⁻¹ and 1550 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. derpharmachemica.com

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is governed by electronic transitions. For nitroaromatic compounds, several absorption bands are typical. Weak n→π* transitions originating from the lone pairs of the nitro and carbonyl groups are expected at longer wavelengths (around 350 nm). uni-muenchen.dersc.org More intense π→π* transitions involving the benzene ring and the nitro groups are predicted to occur at shorter wavelengths (around 250 nm). uni-muenchen.dersc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would show distinct signals for the aromatic protons and the amide N-H protons. The aromatic protons on the benzene rings would appear as a set of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the adjacent carbonyl and nitro groups. The N-H protons of the hydrazine moiety are expected to resonate at a significantly downfield chemical shift (likely > δ 10 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl groups. derpharmachemica.commdpi.com The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (around δ 160-170 ppm) and the aromatic carbons.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Region/Value |

| IR | C=O Stretch | 1650-1700 cm⁻¹ |

| N-H Stretch | 3200-3300 cm⁻¹ | |

| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| UV-Vis | n→π* Transition | ~350 nm |

| π→π* Transition | ~250 nm | |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm |

| Amide N-H Protons | > δ 10 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 160-170 ppm |

Advanced Intermolecular Interaction Energy Calculations

The solid-state architecture and properties of molecular crystals are governed by intermolecular interactions. In the crystal structure of this compound, molecules are linked through N-H···O hydrogen bonds between the imino and carbonyl groups. rsc.orgresearchgate.netnih.govnih.gov

Energy decomposition analysis (EDA) is a computational tool that can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. Such analyses on related systems reveal that dispersion forces often play a crucial role in the stacking of aromatic rings, while electrostatic interactions are dominant in hydrogen bonding.

Applications in Advanced Materials Research

Role as a Synthetic Intermediate for Functional Materials

1,2-Bis(4-nitrobenzoyl)hydrazine serves as a valuable precursor for the synthesis of more complex organic molecules and polymers. ontosight.ai The reactivity of the hydrazine (B178648) moiety and the potential for modification of the nitro groups allow it to be incorporated into a variety of larger structures.

Research Findings:

Heterocyclic Compounds: Hydrazine derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, related amidrazones can undergo oxidative cyclization to form 1,4-dihydrobenzo[e] ontosight.aiCurrent time information in Bangalore, IN.uni.lutriazines. mdpi.com These resulting triazine structures have demonstrated high thermal stability (up to 240–250 °C), which makes them promising candidates for components in robust functional organic materials. mdpi.com

Energetic Materials: The high nitrogen content and the presence of nitro groups, which are known toxophores, make hydrazine-based compounds precursors for energetic materials. While this compound itself is studied for its properties, related structures like 1,2-bis(2,4,6-trinitrophenyl)hydrazine serve as precursors to high-performance explosives such as hexanitrazobenzene. The nitro groups contribute significantly to the energetic output and thermal stability of the final material.

Azine-Linked Polymers: The hydrazine bridge can be a precursor to azine (C=N-N=C) linkages. These π-conjugated systems are of interest for applications in dye-sensitized solar cells and as fluorescent probes. mdpi.com The condensation of hydrazine derivatives with ketones or aldehydes is a common method to form these azine-based structures, which can be extended into conjugated polymers or covalent organic frameworks. mdpi.com

Potential in Supramolecular Polymer Design and Construction

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies. The molecular structure of this compound is ideally suited for designing and constructing supramolecular polymers.

Research Findings:

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the N-H groups of the hydrazine-amide linkage) and hydrogen bond acceptors (the carbonyl C=O groups). Crystal structure analysis of this compound reveals that molecules in the solid state are linked through intermolecular N—H⋯O hydrogen bonds. nih.gov This inherent ability to self-assemble via hydrogen bonding is a fundamental requirement for the formation of supramolecular polymer chains.

Aromatic Stacking: The presence of two phenyl rings allows for potential π-π stacking interactions between molecules. These interactions can work in concert with hydrogen bonds to direct the self-assembly process, leading to the formation of one-dimensional fibril or tape-like structures. Research on other amphiphilic benzamide (B126) derivatives has shown that such molecules can self-assemble at interfaces to form well-defined fibrils.

Building Block for Coordination Polymers: The molecule can act as a ditopic ligand. While the nitro groups are generally not used for coordination, they can be chemically reduced to amino groups. The resulting tetra-functional molecule, with two amine and two amide sites, could then be used to coordinate with metal ions to form metal-organic frameworks or coordination polymers. Studies on rigid bis-zinc(II)-salphen complexes, which are structurally analogous, demonstrate that combining such building blocks with ditopic nitrogen ligands can lead to the formation of either coordination polymers or discrete supramolecular boxes. nih.gov

Research on Sensing Mechanisms Utilizing Hydrazine-Derived Compounds

Hydrazine derivatives are widely explored for their application in chemical sensors due to their ability to interact selectively with various analytes, leading to a detectable change in their physical properties. mdpi.com The specific structural features of this compound make it and similar compounds interesting candidates for sensing applications.

Research Findings:

Colorimetric and Fluorometric Sensing: Many sensors based on hydrazine derivatives operate on colorimetric or fluorometric principles. The core mechanism involves the interaction of the analyte (such as a metal cation or an anion) with the donor/acceptor sites on the sensor molecule. ontosight.ai This interaction alters the electronic structure of the molecule, causing a change in its absorption or emission spectrum, which is often visible to the naked eye. ontosight.aimdpi.com

Binding Sites: The hydrazine-amide backbone (-CO-NH-NH-CO-) provides a well-defined pocket for binding analytes. The carbonyl oxygens and amide nitrogens can act as Lewis basic sites to coordinate with metal ions. The design of hydrazide–hydrazone based chemosensors often utilizes a tridentate binding pocket for high sensitivity and selectivity. ontosight.ai

Influence of Nitro Groups: The electron-withdrawing nitro groups on the phenyl rings significantly influence the electronic properties of the molecule. They can enhance the acidity of the N-H protons, making them more likely to deprotonate upon binding to an analyte, a process which can trigger a signaling event. Furthermore, the nitro groups can be used as a reactive handle; their reduction to fluorescent amino groups upon interaction with a specific analyte is a known mechanism for "turn-on" fluorescent probes.

Development of Novel Functional Organic Frameworks

Functional organic frameworks, including covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs), are crystalline porous materials with ordered structures. The geometry and functionality of this compound make it a candidate for incorporation into such frameworks.

Research Findings:

Hydrogen-Bonded Organic Frameworks (HOFs): The crystal structure of this compound is itself a simple hydrogen-bonded organic framework. nih.gov The molecules are linked in an ordered, three-dimensional array via N-H···O hydrogen bonds. nih.gov By modifying the substituents on the phenyl rings, it is possible to tune the intermolecular interactions to create HOFs with different topologies and potential porosity.

Covalent Organic Frameworks (COFs): The molecule can be used as a building block for highly stable COFs. The hydrazine linkage can be used to form azine-linked COFs through condensation reactions with dialdehydes or trialdehydes. Azine-based COFs have shown promise in applications such as visible-light-induced hydrogen generation. mdpi.com Alternatively, the nitro groups can be reduced to amino groups, creating a tetra-amine monomer that can be polymerized with aldehydes to form imine-linked COFs, which are known for their high surface area and stability.

Functionalization of Frameworks: The nitro groups provide a route to post-synthetic modification. Once the framework is constructed, the nitro groups within the pores can be chemically transformed (e.g., reduced to amines) to introduce new functional sites. These amino-functionalized frameworks can then be used for applications such as selective gas adsorption (e.g., CO2 capture) or as catalytic supports, similar to functionalities integrated into metal-organic frameworks (MOFs). rsc.org

Q & A

Q. Table 1: Yield Comparison Under Varying Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 70 | 65 |

| DMF | None | 80 | 78 |

| Methanol | HCl | 60 | 52 |

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for crystallographic refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 170 K to minimize thermal motion .

Structure solution: Employ direct methods (e.g., SHELXT) for phase determination .

Refinement: Utilize SHELXL for least-squares refinement against F² with anisotropic displacement parameters .

Critical Parameters:

- Dihedral angles: The nitro groups and benzene rings are nearly coplanar (dihedral angles <10°), while the two benzene rings form a dihedral angle of ~86.5° .

- Hydrogen bonding: Weak van der Waals interactions stabilize the crystal packing.

Recommended Software:

- OLEX2 for structure visualization and validation .

- PLATON for symmetry checks and topology analysis.

Advanced: What computational methods (e.g., DFT) are employed to analyze the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

Optimize geometry: Compare calculated bond lengths/angles with experimental XRD data to validate structural models .

Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps (~4.2 eV) to predict charge-transfer interactions and redox activity .

Electrostatic Potential (ESP): Map electron-deficient regions (e.g., nitro groups) to identify nucleophilic attack sites.

Q. Table 2: Key DFT-Derived Parameters

| Parameter | Calculated Value | Experimental (XRD) |

|---|---|---|

| N–N Bond Length | 1.38 Å | 1.40 Å |

| C=O Bond Length | 1.22 Å | 1.21 Å |

| HOMO-LUMO Gap | 4.2 eV | N/A |

Advanced: How does this compound function as a prodrug in hypoxic tumor environments, and what experimental models validate its activation mechanism?

Methodological Answer:

Under hypoxia, the compound undergoes reductive activation by NADPH:cytochrome P450 reductase, generating cytotoxic 1,2-bis(methylsulfonyl)hydrazine (90CE), which alkylates DNA at guanine O6 positions .

Validation Models:

- In vitro cytotoxicity assays: Compare IC₅₀ values in AGT-deficient (e.g., HeLa) vs. AGT-expressing (e.g., U87MG) cell lines under normoxia (21% O₂) vs. hypoxia (1% O₂).

- HPLC-MS/MS: Detect 90CE release in tumor homogenates after incubation under anaerobic conditions .

Key Finding:

AGT-expressing cells show 3–5× higher resistance, but residual 90CE activity overcomes this via incomplete AGT scavenging .

Methodological: In adsorption studies, how is response surface methodology (RSM) applied to optimize the removal efficiency of compounds using hydrazine derivatives?

Methodological Answer:

RSM with a Central Composite Design (CCD) is used to model interactions between variables (pH, adsorbent dose, contact time). For example:

Factors: pH (2–11), adsorbent dose (0.005–0.035 g), dye concentration (4–30 mg/L).

Optimization: Achieve >98% Europhtal dye removal at pH 7, 0.03 g adsorbent, and 2-min sonication .

Software:

- Design-Expert® for ANOVA and 3D surface plots.

- Freundlich isotherm fits adsorption data (R² > 0.98) .

Data Contradiction: How should researchers address discrepancies in reported dihedral angles or bond lengths across crystallographic studies of nitrobenzoyl hydrazine derivatives?

Methodological Answer:

Cross-validation: Compare data with structurally analogous compounds (e.g., 1,2-bis(2,4-dinitrophenyl)hydrazine) .

Software benchmarking: Refine the same dataset using SHELXL vs. alternative programs (e.g., CRYSTALS) to identify systematic errors .

Thermal analysis: Ensure data were collected at similar temperatures (e.g., 170 K vs. room temperature) to account for thermal expansion effects.

Example Contradiction Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.